molecular formula C12H8FNO3 B1343179 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid CAS No. 868171-67-9

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Cat. No. B1343179
M. Wt: 233.19 g/mol
InChI Key: WPJGHIVGAOVUAT-UHFFFAOYSA-N
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Description

The compound "1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid" is a derivative of the dihydropyridine class, which is known for its biological activity and significance in medicinal chemistry. The presence of the fluorophenyl group suggests potential for enhanced biological activity due to the electron-withdrawing effects of the fluorine atom, which can influence the compound's binding to biological targets .

Synthesis Analysis

The asymmetric synthesis of a related compound, (S)-4-(4-fluorophenyl)-1,4,5,6-tetrahydro-6-oxo-3-pyridinecarboxylic acid, was achieved through a catalytic desymmetrization of a meso-anhydride using a chiral thiourea organocatalyst, followed by selective formylation and cyclization . This method presents a practical route for synthesizing chiral dihydropyridine derivatives. Another synthesis approach for dihydropyridines involved using 3,4,5-trifluorobenzeneboronic acid as a catalyst in an ionic liquid, which proved to be eco-friendly and efficient at room temperature . These methods highlight the versatility and adaptability of synthetic routes for dihydropyridine derivatives.

Molecular Structure Analysis

The molecular structure of dihydropyridine derivatives is characterized by a six-membered ring containing one nitrogen atom and five carbon atoms, with various substituents that can influence the compound's properties. For instance, the synthesis and characterization of Ethyl 2-amino-4-(4-fluorophenyl)-6-phenylcyclohexa-1,3-diene-1-carboxylate provided insights into the crystal structure of a related compound, which crystallizes in the orthorhombic space group and exhibits an intramolecular N–H…O hydrogen bond . Such structural analyses are crucial for understanding the conformation and configuration of these compounds.

Chemical Reactions Analysis

Dihydropyridine derivatives can undergo various chemical reactions, including cyclization, substitution, and hydrolysis, to form different biologically active compounds. For example, the synthesis of 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid involved substitution and hydrolysis steps, resulting in an important intermediate for anticancer drugs . The reactivity of these compounds allows for the creation of a diverse array of derivatives with potential pharmacological applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of dihydropyridine derivatives are influenced by their molecular structure and substituents. These properties include solubility, melting point, and stability, which are important for the compound's application in drug development. For instance, the synthesis of 4-oxo-4H-chromene-3-carboxylic acid, an important intermediate in many biologically active compounds, involved optimization of the synthetic method to improve yield and confirm the structure through NMR and MS spectrum . Understanding these properties is essential for the design and development of new pharmaceutical agents.

Scientific Research Applications

Antibacterial Activity

  • Arylfluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids, including derivatives with a fluorine atom at the 6-position and substituted phenyl groups at the 1-position (which resembles the structure of the compound ), have shown promising antibacterial activity. Notably, compounds with p-fluorophenyl or o,p-difluorophenyl substitutions exhibited significant in vitro potency and in vivo efficacy (Chu et al., 1986).

Potential Calcium-Channel Antagonist Activity

  • Certain 1,4-dihydropyridine derivatives, which may include 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid, have shown potential as calcium-channel antagonists. These compounds often demonstrate properties that could modulate calcium levels, which is crucial in various physiological processes (Linden et al., 2011).

Antihypertensive and Coronary Vessel Dilator Properties

  • 1,4-Dihydropyridines with carboxy functions in specific positions and substituted in the 4-position by phenyl groups (such as 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid) are known for their antihypertensive properties and ability to dilate coronary vessels. These compounds play a significant role in the treatment of hypertension and related cardiovascular conditions (Abernathy, 1978).

Use in Synthesis of Anticancer Drugs

  • Certain derivatives of 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid serve as crucial intermediates in the synthesis of anticancer drugs. Their properties make them suitable for developing targeted treatments in oncology (Zhang et al., 2019).

Photoluminescence Properties

  • Some coordination polymers containing 1,4-dihydro-1-ethyl-6-fluoro-4-oxo-7-piperazine-1,8-naphthyridine-3-carboxylic acid (a similar compound) demonstrate photoluminescence properties. This indicates potential applications in materials science and light-emitting devices (Yu et al., 2006).

Safety And Hazards

Fluorophenyl compounds can be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

1-(4-fluorophenyl)-2-oxopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO3/c13-8-3-5-9(6-4-8)14-7-1-2-10(11(14)15)12(16)17/h1-7H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPJGHIVGAOVUAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C(=O)O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80610606
Record name 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

CAS RN

868171-67-9
Record name 1-(4-Fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80610606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of methyl 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (crude 2.45 g, 12 mmol) and 6 N aq. NaOH (2.5 mL) in methanol (60 mL) was stirred at rt for 4 h. To the reaction mixture was added conc. HCl (1 mL) slowly with stirring at rt, and the precipitated solid was filtered, washed with a small amount water and dried to obtain the desired acid product (2.1 g, 1st crop) as a yellow solid. The filtrate solution was concentrated in vacuo, and the residue was mixed with water (50 mL), washed with EtOAc (2×130 mL) The organic layers were dried over MgSO4, and concentrated in vacuo. The residue was triturated with a small amount of ether to obtain the 2nd crop of acid product (195 mg, total 2.30 g, 82%). 1H NMR (DMSO-d6) δ 8.47 (dd, 1H, J=7.2, 2.2Hz), 8.19 (dd, 1H, J=6.6, 1.7Hz), 7.62-7.60 (m, 2H), 7.42 (t, 2H, J=8.8 Hz), 6.78 (t, 1H, J=7.1 Hz); MS(ESI+) m/z 234.2 (M+H)+.
Name
methyl 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Quantity
0 (± 1) mol
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reactant
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2.5 mL
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60 mL
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solvent
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1 mL
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reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

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COC(=O)c1cccn(-c2ccc(F)cc2)c1=O
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Synthesis routes and methods III

Procedure details

To a solution of methyl 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate (10.0 g, 0.04 mol) in MeOH (150 mL) and water (50 mL) is added LiOH (1.9 g, 0.08 mol). The resulting reaction mixture is stirred at RT for 0.5 hour. After most of the MeOH is removed, the mixture is acidified with concentrated aqueous HCl until a white solid precipitates. The solid is collected by filtration and washed with water (5 mL) to give the desired product (8.7 g, 93% yield). MS (m/z): 234.0 (M+H).
Name
methyl 1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
1.9 g
Type
reactant
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Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
93%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
HC Wang, AD Jagtap, PT Chang, JR Liu, CP Liu… - European Journal of …, 2014 - Elsevier
Bioisosteric replacement of acylureido moiety in 6-acylureido-3-pyrrolylmethylidene-2-oxoindoline derivatives resulted in a series of malonamido derivatives with indolin-2-one scaffold (…
A Zhao, X Gao, Y Wang, J Ai, Y Wang, Y Chen… - Bioorganic & medicinal …, 2011 - Elsevier
A series of thieno[2,3-d]pyrimidines and furo[2,3-d]pyrimidines were synthesized and evaluated for the c-Met inhibition. Thieno[2,3-d]pyrimidine 6b stood out as the most potent showing …
KS Kim, L Zhang, R Schmidt, ZW Cai… - Journal of medicinal …, 2008 - ACS Publications
Conformationally constrained 2-pyridone analogue 2 is a potent Met kinase inhibitor with an IC 50 value of 1.8 nM. Further SAR of the 2-pyridone based inhibitors of Met kinase led to …
Number of citations: 135 0-pubs-acs-org.brum.beds.ac.uk
Y Wang, J Ai, Y Wang, Y Chen, L Wang… - Journal of medicinal …, 2011 - ACS Publications
By use of an improved synthetic strategy, a series of 3,5-disubstituted and 3,5,7-trisubstituted quinolines were readily prepared. 3,5,7-Trisubstituted quinolines 21a−c, 21l, and 27a−c …
Number of citations: 119 0-pubs-acs-org.brum.beds.ac.uk
AC Hart, L Abell, J Guo, ME Mertzman… - ACS Medicinal …, 2019 - ACS Publications
Necroptosis has been implicated in a variety of disease states, and RIPK3 is one of the kinases identified to play a critical role in this signaling pathway. In an effort to identify RIPK3 …
Number of citations: 22 0-pubs-acs-org.brum.beds.ac.uk
D Chen, Y Wang, Y Ma, B Xiong, J Ai, Y Chen… - …, 2012 - Wiley Online Library
To identify novel c‐Met inhibitors, sequences and crystal structures of the human kinome were analyzed to find interesting hinge binders that have been underexplored within the …
T Baladi, J Aziz, F Dufour, V Abet, V Stoven… - Bioorganic & Medicinal …, 2018 - Elsevier
The TAM kinase family arises as a new effective and attractive therapeutic target for cancer therapy, autoimmune and viral diseases. A series of 2,6-disubstituted imidazo[4,5-b]pyridines …
T Traoré, A Cavagnino, N Saettel, F Radvanyi… - European Journal of …, 2013 - Elsevier
In this study, we describe the synthesis of new pyrimidine analogs of BMS-777607, a potent and selective inhibitor of Met kinase. Inhibition of Met and Axl remained high whereas …
G Martello - 2012 - core.ac.uk
Cannabis is a genus of flowering plant that includes one or more species. The plant is believed to be indigenous to Central Asia, China, and the north-west Himalayas. The common …
Number of citations: 2 core.ac.uk
RM Suarez, F Chevot, A Cavagnino, N Saettel… - European journal of …, 2013 - Elsevier
The TAM subfamily of Receptor Tyrosine Kinases (RTKs) contains three human proteins of therapeutical interest, Axl, Mer, and Tyro3. Our goal was to design a type II inhibitor specific …

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